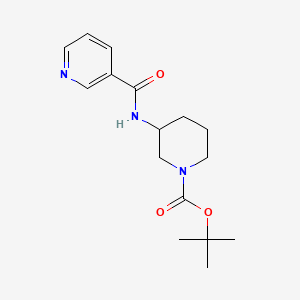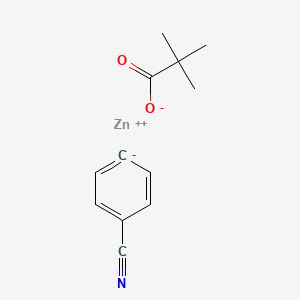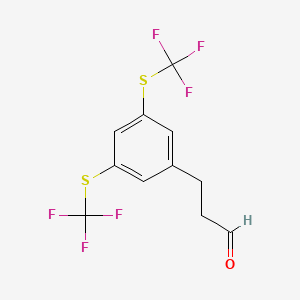
5-Methyl-2-propan-2-ylphenol;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-propan-2-ylphenol;iodide, also known as thymol iodide, is a chemical compound that combines the properties of thymol and iodide. Thymol is a natural monoterpene phenol derivative of cymene, found in oil of thyme, and possesses antiseptic properties. The iodide component enhances its antimicrobial efficacy, making it useful in various applications, particularly in the medical and pharmaceutical fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propan-2-ylphenol;iodide typically involves the iodination of thymol. One common method is the reaction of thymol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like ethanol or acetone under controlled temperature conditions to ensure the selective formation of the iodide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
5-Methyl-2-propan-2-ylphenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodide component can be reduced to iodine or iodide ions.
Substitution: The iodide group can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of iodine or iodide ions.
Substitution: Formation of halogenated derivatives or other substituted phenols.
科学的研究の応用
5-Methyl-2-propan-2-ylphenol;iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Utilized in the formulation of antiseptic and disinfectant products. It is also investigated for its potential therapeutic effects in treating infections.
Industry: Employed in the production of pharmaceuticals, cosmetics, and personal care products due to its antimicrobial properties.
作用機序
The mechanism of action of 5-Methyl-2-propan-2-ylphenol;iodide involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The phenolic component interacts with the lipid bilayer of cell membranes, causing increased permeability and leakage of cellular contents. The iodide component further enhances this effect by interfering with protein synthesis and metabolic pathways, leading to cell death.
類似化合物との比較
Similar Compounds
Thymol: The parent compound, which lacks the iodide component but retains antimicrobial properties.
Iodine: A simple halogen with strong antiseptic properties but lacks the phenolic structure.
Chlorothymol: A chlorinated derivative of thymol with similar antiseptic properties.
Uniqueness
5-Methyl-2-propan-2-ylphenol;iodide is unique due to the combination of thymol and iodide, which provides enhanced antimicrobial efficacy compared to thymol alone. The presence of iodide allows for a broader spectrum of antimicrobial activity and increased potency against various pathogens.
特性
分子式 |
C10H14IO- |
|---|---|
分子量 |
277.12 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylphenol;iodide |
InChI |
InChI=1S/C10H14O.HI/c1-7(2)9-5-4-8(3)6-10(9)11;/h4-7,11H,1-3H3;1H/p-1 |
InChIキー |
PVTJHUVQPZGOCW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)


![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)



